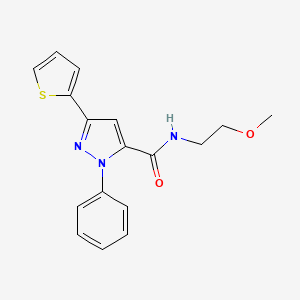![molecular formula C23H26N4O B14954753 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B14954753.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE is a complex organic compound that features both a benzodiazole and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the benzodiazole and indole intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation might yield oxides of the benzodiazole or indole rings, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism by which N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. The benzodiazole and indole moieties can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide
- N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide
Uniqueness
What sets N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE apart from similar compounds is its unique combination of benzodiazole and indole moieties. This dual structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C23H26N4O |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-propan-2-ylindol-3-yl)propanamide |
InChI |
InChI=1S/C23H26N4O/c1-16(2)27-15-17(18-7-3-6-10-21(18)27)11-12-23(28)24-14-13-22-25-19-8-4-5-9-20(19)26-22/h3-10,15-16H,11-14H2,1-2H3,(H,24,28)(H,25,26) |
Clé InChI |
FNDMMGZEBODERJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B14954675.png)

![2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14954684.png)
![4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-methyl-2(1H)-quinolinone](/img/structure/B14954692.png)

![3-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14954701.png)
![(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14954707.png)
![ethyl 4-[(4-methyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B14954708.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B14954716.png)
![8,8-dimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B14954738.png)
![(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14954746.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B14954748.png)

![6,7-Dimethyl-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14954769.png)
